![molecular formula C9H6ClN3 B2436675 2-Chloro-4-phenyl-1,3,5-triazine CAS No. 77007-96-6](/img/structure/B2436675.png)
2-Chloro-4-phenyl-1,3,5-triazine
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Overview
Description
2-Chloro-4-phenyl-1,3,5-triazine is a chemical compound with the linear formula C9H6ClN3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Several specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines . The symmetric 2-chloro-4,6-diamino-1,3,5-triazines can be prepared in reasonable yields (44 - 98 %). Additionally, reacting the cyanuric chloride firstly with the alkoxide, followed by the second addition of the amine group allows the preparation of 2-chloro-4-alkoxy-6-amino-1,3,5-triazines .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-phenyl-1,3,5-triazine is represented by the linear formula C9H6ClN3 . The CAS Number is 77007-96-6 and the molecular weight is 191.621 .Chemical Reactions Analysis
The triazine derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The reaction proceeds in a harmonic progression [3+2+2]-cycloaddition of furanyl gold intermediate, which is produced by gold-catalyzed enynome cyclization, with two molecules of formaldimines formed in situ as 1,3,5-triazine .Physical And Chemical Properties Analysis
2-Chloro-4-phenyl-1,3,5-triazine appears as a white crystalline solid . It is insoluble in water but soluble in organic solvents such as ethanol and acetone .Scientific Research Applications
Donor-Acceptor π-Conjugated Systems
- Details : Starting from readily available 2,4-diamino-6-phenyl-1,3,5-triazines, these systems exhibit interesting optical properties. Solvent polarity significantly influences their emission behavior .
Antibacterial Activity
Mechanism of Action
Target of Action
1,3,5-triazines, a class of compounds to which 2-chloro-4-phenyl-1,3,5-triazine belongs, are known for their wide range of biological activities . For instance, some 1,3,5-triazines are used clinically due to their antitumor properties .
Mode of Action
It’s known that 1,3,5-triazines interact with their targets via sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds . This interaction leads to changes in the target molecules, which can result in various biological effects.
Biochemical Pathways
Some 1,3,5-triazines are known to inhibit various biochemical processes, including photosynthesis and glycogenesis .
Pharmacokinetics
Some imamine-1,3,5-triazine derivatives have demonstrated potent anti-proliferative activity against certain cancer cells , suggesting that these compounds may have favorable pharmacokinetic properties.
Result of Action
Some 1,3,5-triazines have been found to have significant antitumor activity in human cancer and murine leukemia cell lines .
Action Environment
It’s known that the degradation of some triazine herbicides is favored in surface soil where higher microbial abundance and activity are present .
Safety and Hazards
properties
IUPAC Name |
2-chloro-4-phenyl-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-12-6-11-8(13-9)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDYXUKNMGWCKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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